molecular formula C7H9NO2 B140596 2-ethyl-3-hydroxypyridin-4(1H)-one CAS No. 125757-81-5

2-ethyl-3-hydroxypyridin-4(1H)-one

Cat. No. B140596
M. Wt: 139.15 g/mol
InChI Key: ZCSPHZQZAPBTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-3-hydroxypyridin-4(1H)-one, also known as deferiprone, is a chelating agent that is used to treat iron overload disorders such as thalassemia and sickle cell anemia. It was first synthesized in the 1980s and has since been approved for use in many countries around the world.

Mechanism Of Action

Deferiprone works by binding to iron ions in the body, forming a complex that is then excreted in the urine. It has a high affinity for iron ions and is able to remove excess iron from the body more effectively than other chelating agents such as deferoxamine. Deferiprone has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

The use of 2-ethyl-3-hydroxypyridin-4(1H)-one has been shown to reduce iron overload in patients with thalassemia and sickle cell anemia. It has also been shown to improve cardiac function and reduce oxidative stress in these patients. In addition, studies have suggested that 2-ethyl-3-hydroxypyridin-4(1H)-one may have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One advantage of using 2-ethyl-3-hydroxypyridin-4(1H)-one in lab experiments is its high affinity for iron ions, which allows for efficient removal of excess iron from cells or tissues. However, one limitation is that it may also chelate other metal ions, which could interfere with the results of certain experiments.

Future Directions

There are many potential future directions for research on 2-ethyl-3-hydroxypyridin-4(1H)-one. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Other potential directions include exploring its use in treating other diseases such as Friedreich's ataxia, and investigating its antioxidant properties in more detail. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-ethyl-3-hydroxypyridin-4(1H)-one and its potential limitations in lab experiments.

Synthesis Methods

The synthesis of 2-ethyl-3-hydroxypyridin-4(1H)-one involves the condensation of 2-acetylpyridine with ethyl acetate in the presence of a base such as sodium ethoxide. The resulting product is then hydrolyzed to yield 2-ethyl-3-hydroxypyridin-4(1H)-one. This synthesis method has been well-established and is widely used in the pharmaceutical industry.

Scientific Research Applications

2-ethyl-3-hydroxypyridin-4(1H)-one has been extensively studied for its ability to chelate iron ions in the body. It has been shown to be effective in reducing iron overload in patients with thalassemia and sickle cell anemia. In addition, it has been studied for its potential use in treating other diseases such as Alzheimer's disease, Parkinson's disease, and Friedreich's ataxia.

properties

CAS RN

125757-81-5

Product Name

2-ethyl-3-hydroxypyridin-4(1H)-one

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-ethyl-3-hydroxy-1H-pyridin-4-one

InChI

InChI=1S/C7H9NO2/c1-2-5-7(10)6(9)3-4-8-5/h3-4,10H,2H2,1H3,(H,8,9)

InChI Key

ZCSPHZQZAPBTHT-UHFFFAOYSA-N

SMILES

CCC1=C(C(=O)C=CN1)O

Canonical SMILES

CCC1=C(C(=O)C=CN1)O

Origin of Product

United States

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